3-Bromo-4-ethynylaniline

Description

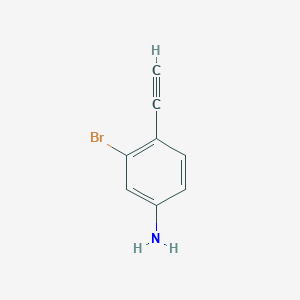

3-Bromo-4-ethynylaniline (CAS 1260808-72-7) is a brominated aromatic amine characterized by an ethynyl (-C≡CH) substituent at the para position relative to the amino (-NH₂) group and a bromine atom at the meta position. Its molecular formula is C₈H₆BrN, with a molecular weight of 196.05 g/mol . The ethynyl group imparts unique reactivity, making the compound a valuable intermediate in organic synthesis, particularly in Sonogashira coupling reactions and metal-organic framework (MOF) construction .

Properties

Molecular Formula |

C8H6BrN |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

3-bromo-4-ethynylaniline |

InChI |

InChI=1S/C8H6BrN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |

InChI Key |

BFQOXHSDCMCSEL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethynylaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Substitution Reactions: Products include various substituted anilines.

Coupling Reactions: Products include biaryl compounds.

Oxidation and Reduction Reactions: Products include quinones and reduced amines, respectively.

Scientific Research Applications

3-Bromo-4-ethynylaniline finds extensive applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethynylaniline involves its interaction with various molecular targets through its functional groups. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and binding affinity of the compound. These interactions can modulate biological pathways and chemical processes, making this compound a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

3-Bromo-4-ethynylaniline is distinguished from other brominated anilines by its ethynyl group, which enhances π-conjugation and provides a reactive site for cross-coupling reactions. Key structural analogs include:

Physicochemical Properties

Research Findings

Structural Analog Studies: X-ray crystallography of 4-bromo-N-(3,4,5-trimethoxybenzylidene)aniline reveals a planar geometry with intermolecular N–H···O hydrogen bonds, a feature likely shared by this compound due to analogous amine functionality . Ethynyl-substituted bromoanilines exhibit enhanced electronic communication in metal complexes, as seen in related ligands like 4-bromo-2-[(E)-(3,4-dimethylphenylimino)methyl]phenol .

Reactivity Trends :

- Bromine at the meta position (as in this compound) shows slower electrophilic substitution compared to para-brominated analogs (e.g., 4-bromo-3-methylaniline) due to steric and electronic effects .

- Fluorinated derivatives (e.g., 4-bromo-5-fluoro-2-methylaniline) demonstrate increased oxidative stability, advantageous in pharmaceutical intermediates .

Safety and Handling :

- Most bromoanilines are toxic (R20–22) and require handling under inert conditions. Ethynyl derivatives may pose explosion risks due to terminal alkyne instability .

Biological Activity

3-Bromo-4-ethynylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and an ethynyl group at the 4-position of the aniline ring. Its chemical formula is and it possesses unique properties that contribute to its biological activity.

Research indicates that this compound functions primarily as a receptor tyrosine kinase inhibitor. It exhibits significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. The binding interactions of this compound with EGFR have been elucidated through crystallographic studies, revealing how substituents affect binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that variations in the substituents on the aniline moiety significantly influence the biological activity of this compound. For instance, the presence of electron-withdrawing groups at specific positions enhances inhibitory potency against various RTKs. A comparative analysis of different derivatives has shown that:

| Compound | R Group | IC50 (µM) | Remarks |

|---|---|---|---|

| 1 | -Br | 5.0 | Moderate EGFR inhibitor |

| 2 | -CF3 | 2.0 | Enhanced activity |

| 3 | -Cl | 10.0 | Reduced potency |

The introduction of halogens or other electron-withdrawing groups at the para position often leads to improved inhibitory effects compared to unsubstituted derivatives .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- EGFR Inhibition : A study demonstrated that this compound exhibited a higher potency than erlotinib, a clinically used EGFR inhibitor, with IC50 values indicating effective inhibition in cellular assays .

- VEGFR Inhibition : In another investigation, it was found that derivatives of this compound displayed significant antiangiogenic properties through VEGFR inhibition, suggesting its potential role in cancer therapy .

- Gaucher Disease Research : The compound was evaluated for its role in enhancing glucocerebrosidase activity, which is crucial for treating Gaucher disease. The findings indicated that specific modifications to the compound could lead to improved therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.